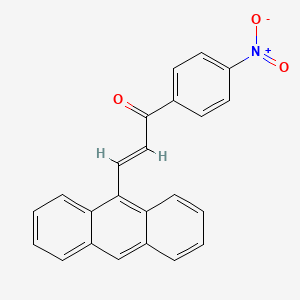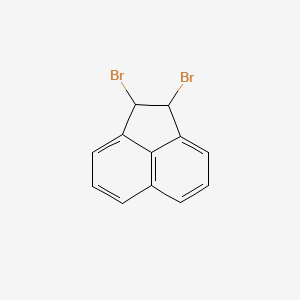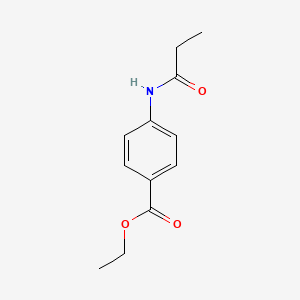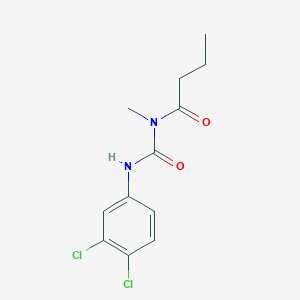
1-Butyryl-3-(3,4-dichlorophenyl)-1-methylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butyryl-3-(3,4-dichlorophenyl)-1-methylurea is an organic compound with the molecular formula C11H12Cl2N2O2 It is a derivative of urea, characterized by the presence of a butyryl group and a dichlorophenyl group attached to the urea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Butyryl-3-(3,4-dichlorophenyl)-1-methylurea typically involves the reaction of 3,4-dichloroaniline with butyryl chloride in the presence of a base such as pyridine. The resulting intermediate is then reacted with methyl isocyanate to form the final product. The reaction conditions generally include:
- Temperature: Room temperature to 50°C
- Solvent: Anhydrous conditions using solvents like dichloromethane or toluene
- Reaction Time: Several hours to overnight
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Butyryl-3-(3,4-dichlorophenyl)-1-methylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding urea derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide; acidic or basic conditions
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions
Substitution: Amines, thiols; solvents like ethanol or acetonitrile
Major Products Formed:
- Oxidation: Urea derivatives with additional functional groups
- Reduction: Amine derivatives
- Substitution: Compounds with substituted nucleophiles in place of chlorine atoms
Applications De Recherche Scientifique
1-Butyryl-3-(3,4-dichlorophenyl)-1-methylurea has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in studies to understand its interaction with biological targets.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs with improved efficacy and safety profiles.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Butyryl-3-(3,4-dichlorophenyl)-1-methylurea involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
- 1-Butyl-3-(3,4-dichlorophenyl)urea
- 1-Butyl-3-(2,4-dichlorophenyl)urea
- 1-Butyl-3-(3,5-dichlorophenyl)urea
- 1-Sec-butyl-3-(3,4-dichlorophenyl)urea
- 1-Acetyl-1-butyl-3-(3,4-dichlorophenyl)urea
Comparison: 1-Butyryl-3-(3,4-dichlorophenyl)-1-methylurea is unique due to the presence of both butyryl and methyl groups, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific research applications.
Propriétés
Numéro CAS |
115956-49-5 |
|---|---|
Formule moléculaire |
C12H14Cl2N2O2 |
Poids moléculaire |
289.15 g/mol |
Nom IUPAC |
N-[(3,4-dichlorophenyl)carbamoyl]-N-methylbutanamide |
InChI |
InChI=1S/C12H14Cl2N2O2/c1-3-4-11(17)16(2)12(18)15-8-5-6-9(13)10(14)7-8/h5-7H,3-4H2,1-2H3,(H,15,18) |
Clé InChI |
LFHJNUCNZQKQJM-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)N(C)C(=O)NC1=CC(=C(C=C1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


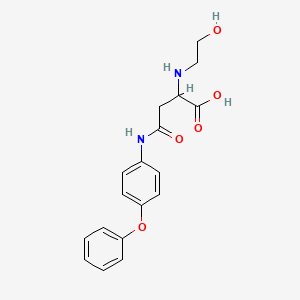


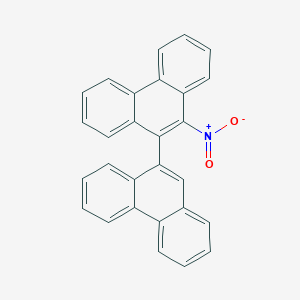

![Diethyl 6,6'-dinitro[1,1'-biphenyl]-2,2'-dicarboxylate](/img/structure/B11953242.png)
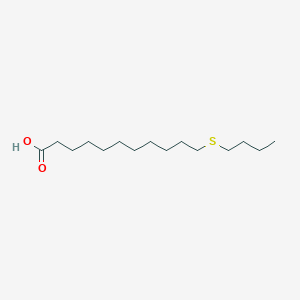
![2,2-diphenyl-N-{2,2,2-trichloro-1-[(3-toluidinocarbothioyl)amino]ethyl}acetamide](/img/structure/B11953257.png)
![2-{2-chloro-4-[(E)-(4-nitrophenyl)diazenyl]phenyl}isoindoline](/img/structure/B11953259.png)
